

# A Technical Guide to Commercially Available Azilsartan-d5 Standards for Researchers

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## Compound of Interest

Compound Name: Azilsartan-d5

Cat. No.: B1139157

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For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification of drug compounds in biological matrices. This in-depth technical guide focuses on **Azilsartan-d5**, the deuterated analog of the potent angiotensin II receptor blocker, Azilsartan. This document provides a comprehensive overview of commercially available **Azilsartan-d5** standards, their key specifications, and detailed methodologies for their application in bioanalytical assays.

**Azilsartan-d5** is an indispensable tool for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research involving Azilsartan.[1] Its use as an internal standard in mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the correction of variability during sample preparation and analysis, ensuring the highest level of data integrity.[2]

## Commercially Available Azilsartan-d5 Standards

A number of reputable suppliers offer high-quality **Azilsartan-d5** standards. The table below summarizes the key specifications from several prominent vendors to facilitate selection based on specific research needs.

Supplier	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Purity	Deuterated Forms
Cayman Chemical	1346599-45-8	C <sub>25</sub> H <sub>15</sub> D <sub>5</sub> N <sub>4</sub> O <sub>5</sub>	461.5	-	≥99% (d <sub>1</sub> -d <sub>5</sub> )
LGC Standards	1346599-45-8	-	-	>95% (HPLC)	-
MedKoo Biosciences	1346599-45-8	C <sub>25</sub> H <sub>15</sub> D <sub>5</sub> N <sub>4</sub> O <sub>5</sub>	461.49	-	d <sub>5</sub>
Cleanchem	1346599-45-8	C <sub>25</sub> H <sub>15</sub> N <sub>4</sub> O <sub>5</sub> D <sub>5</sub>	461.5	-	-
BOC Sciences	1346599-45-8	-	-	≥98% by HPLC	≥99% atom D
Veeprho	1346599-45-8	-	-	-	-

Note: "-" indicates data not readily available from the provided search results. Researchers should consult the respective supplier's certificate of analysis for detailed information.

## Physicochemical Properties and Solubility

**Azilsartan-d<sub>5</sub>** is typically supplied as a solid.[3] Its solubility is a critical factor for the preparation of stock and working solutions for analytical methods.

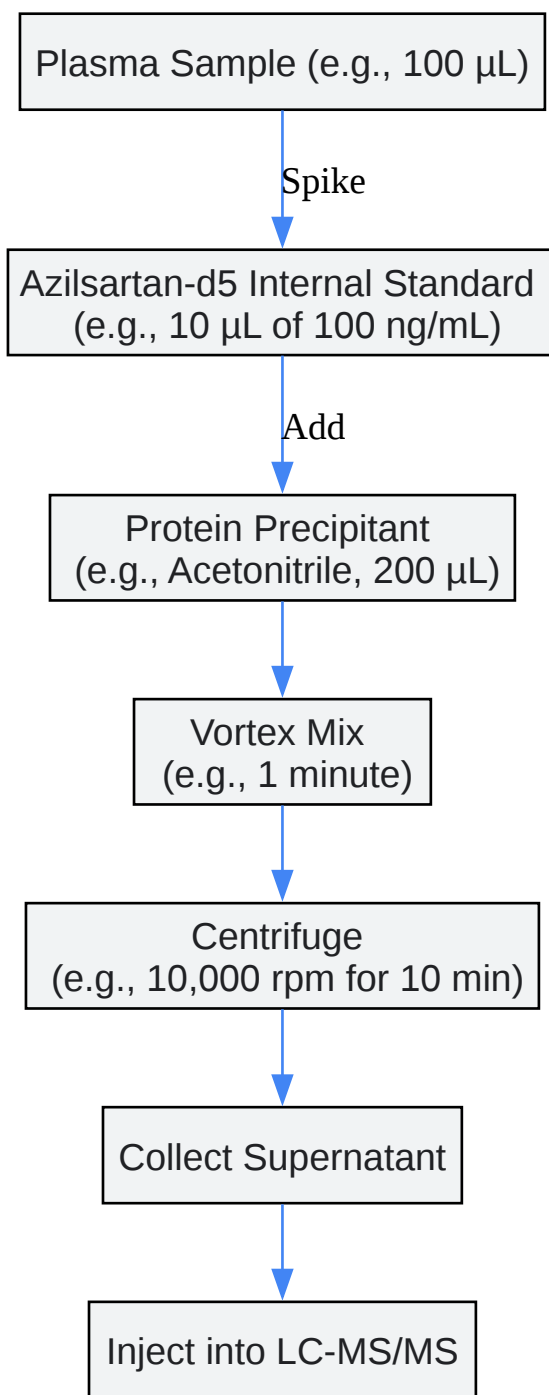
Property	Description
Appearance	White to off-white solid[4]
Solubility	Slightly soluble in DMSO and Methanol[3][4]
Storage	Recommended storage at +4°C[5]

## Bioanalytical Methodologies Utilizing Azilsartan-d<sub>5</sub>

The primary application of **Azilsartan-d5** is as an internal standard for the quantification of Azilsartan in biological samples, most commonly human plasma. Below are representative experimental protocols derived from published bioanalytical methods for Azilsartan, adapted to include the use of **Azilsartan-d5**.

## Sample Preparation: Protein Precipitation

A simple and effective method for extracting Azilsartan and **Azilsartan-d5** from plasma is protein precipitation.



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Caption: Workflow for sample preparation using protein precipitation.

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

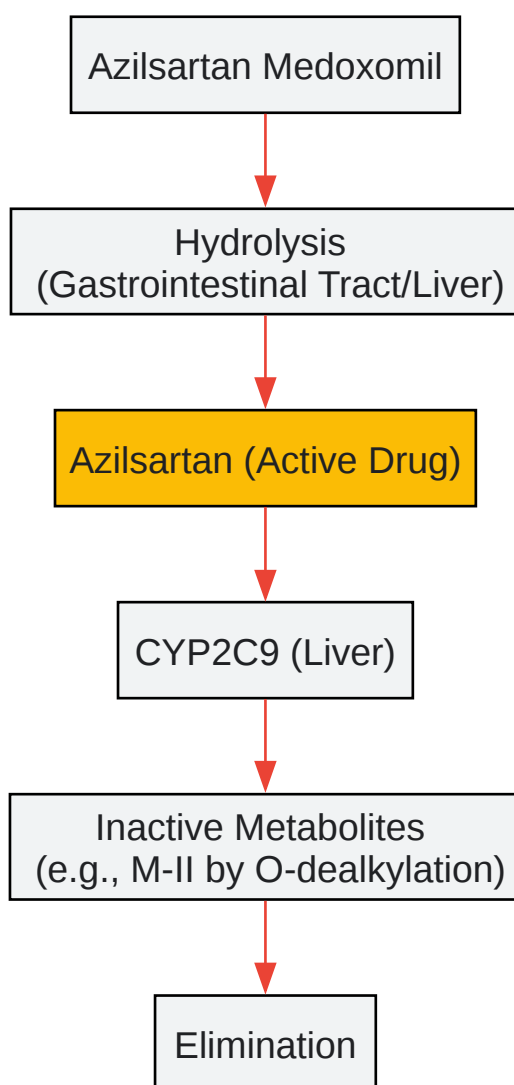
LC-MS/MS provides the high sensitivity and selectivity required for bioanalysis. The following table outlines typical LC and MS conditions.

Table 1: Representative LC-MS/MS Parameters for Azilsartan Analysis

Parameter	Condition
LC System	High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column	C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 $\mu$ m)[6]
Mobile Phase	A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase is a mixture of buffer, methanol, and acetonitrile (60:30:10 v/v/v).[7]
Flow Rate	1.0 mL/min[7]
Injection Volume	10 $\mu$ L[8]
Column Temperature	Ambient or controlled (e.g., 25°C)
MS System	Triple quadrupole mass spectrometer
Ionization Source	Electrospray Ionization (ESI) in positive or negative ion mode
MRM Transitions	Azilsartan: To be determined empirically, but based on the structure, a likely precursor ion would be the $[M+H]^+$ ion at $m/z$ 457.2. Azilsartan-d5: The precursor ion would be shifted by the mass of the deuterium atoms, to $[M+H]^+$ at $m/z$ 462.2. Product ions for both would be specific fragments resulting from collision-induced dissociation.
Internal Standard	Azilsartan-d5

## Metabolic Pathway of Azilsartan

Azilsartan is the active metabolite of the prodrug Azilsartan medoxomil.[3] Understanding its metabolic fate is crucial for interpreting pharmacokinetic data. Azilsartan is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, to form inactive metabolites.[9]



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Caption: Metabolic activation of Azilsartan from its prodrug.

## Conclusion

Commercially available **Azilsartan-d5** standards are essential for the accurate and precise quantification of Azilsartan in research and development. This guide provides a foundational

understanding of the available standards and their application in bioanalytical methods. For the successful implementation of these methods, it is imperative to perform in-house validation according to regulatory guidelines to ensure the accuracy, precision, and robustness of the assay for its intended purpose. The use of a stable isotope-labeled internal standard like **Azilsartan-d5** is a critical component of a rigorous bioanalytical workflow.

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- To cite this document: BenchChem. [A Technical Guide to Commercially Available Azilsartan-d5 Standards for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139157#commercially-available-azilsartan-d5-standards]

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